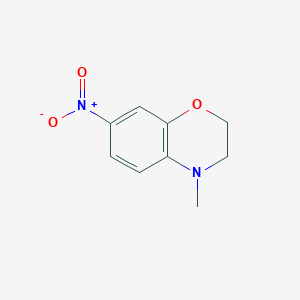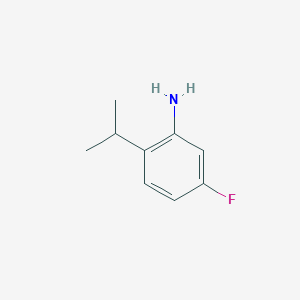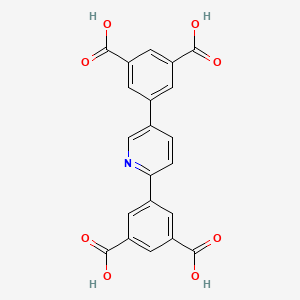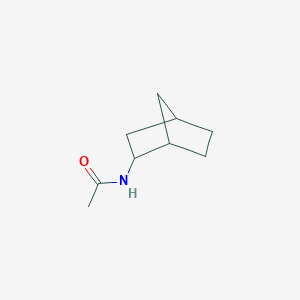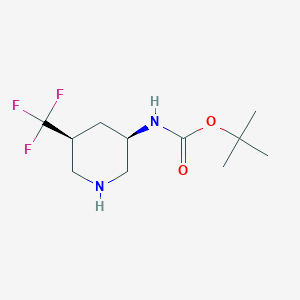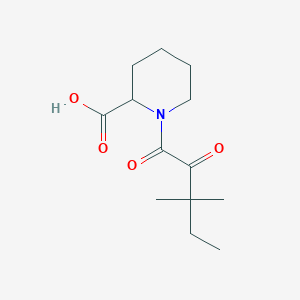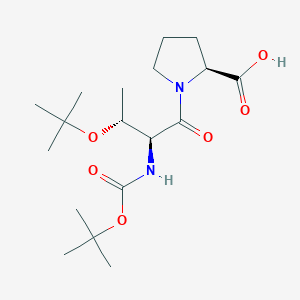
Boc-Thr(tBu)-Pro-OH
Descripción general
Descripción
“Boc-Thr(tBu)-Pro-OH” is a derivative of the amino acid threonine . It is used in peptide synthesis .
Synthesis Analysis
“Boc-Thr(tBu)-Pro-OH” is used as a building block in the synthesis of 2,3-unsaturated glycosides . It is commercially available and can be purchased from various biochemical suppliers .
Molecular Structure Analysis
The molecular formula of “Boc-Thr(tBu)-Pro-OH” is C₁₃H₂₅NO₅ . Its molar mass is 275.34 g/mol .
Chemical Reactions Analysis
“Boc-Thr(tBu)-Pro-OH” is used in peptide synthesis . It reacts with per-O-acetylated glucal in the presence of Er(OTf)3 catalyst to synthesize 2,3-unsaturated glycosides .
Physical And Chemical Properties Analysis
“Boc-Thr(tBu)-Pro-OH” is a white to slight yellow to beige powder . It has a melting point of 95 - 98 °C . It is soluble in DMF .
Mecanismo De Acción
Target of Action
Boc-Thr(tBu)-Pro-OH, also known as N-α-t.-Boc-O-t.-butyl-L-threonine, is primarily used in the field of peptide synthesis . Its primary targets are the peptide chains that are being synthesized. It provides a protected form of the amino acid threonine, which can be incorporated into the growing peptide chain and then deprotected .
Mode of Action
The compound interacts with its targets (the growing peptide chains) through a process called peptide bond formation. This is a type of condensation reaction where a water molecule is released. The Boc group (tert-butoxycarbonyl) and the tBu group (tert-butyl) in Boc-Thr(tBu)-Pro-OH serve as protecting groups. They prevent unwanted side reactions from occurring during the synthesis process .
Biochemical Pathways
Boc-Thr(tBu)-Pro-OH is involved in the biochemical pathway of peptide synthesis. Specifically, it participates in the elongation step of peptide synthesis, where amino acids are sequentially added to a growing peptide chain . The exact downstream effects depend on the specific sequence of the peptide being synthesized.
Result of Action
The result of the action of Boc-Thr(tBu)-Pro-OH is the successful incorporation of the amino acid threonine into a peptide chain in a protected form, which can then be deprotected after the synthesis is complete . This allows for the synthesis of peptides with the correct sequence of amino acids.
Action Environment
The action of Boc-Thr(tBu)-Pro-OH is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of peptide synthesis. The compound itself is usually stored at a temperature of 2-8°C .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-[(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6/c1-11(25-17(2,3)4)13(19-16(24)26-18(5,6)7)14(21)20-10-8-9-12(20)15(22)23/h11-13H,8-10H2,1-7H3,(H,19,24)(H,22,23)/t11-,12+,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNKDPVQSFTVBN-AGIUHOORSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Thr(tBu)-Pro-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(benzenesulfonyloxy)acetate](/img/structure/B3179559.png)
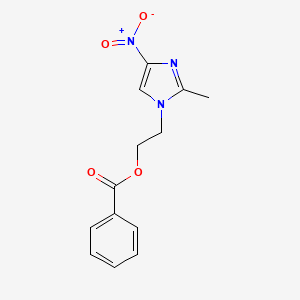
![2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide](/img/structure/B3179575.png)
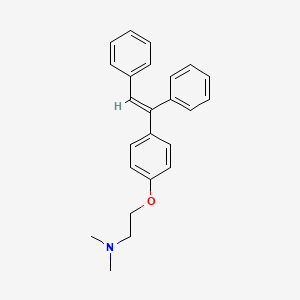
![(S)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179596.png)

